molecular formula C9H17NO2 B13615053 Methyl 2-amino-3-(1-methylcyclobutyl)propanoate

Methyl 2-amino-3-(1-methylcyclobutyl)propanoate

Cat. No.: B13615053
M. Wt: 171.24 g/mol
InChI Key: PSWIWLGPAICLLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3-(1-methylcyclobutyl)propanoate is an organic compound that belongs to the class of amino acid esters. This compound features a unique structure with a cyclobutyl ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(1-methylcyclobutyl)propanoate can be achieved through several methods. One common approach involves the reaction of 1-methylcyclobutanone with methylamine, followed by esterification with methanol. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process includes the careful control of temperature and pressure to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(1-methylcyclobutyl)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-amino-3-(1-methylcyclobutyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(1-methylcyclobutyl)propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites may interact with various cellular pathways, influencing biological processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-(4-chlorophenyl)propanoate: Similar in structure but contains a chlorophenyl group instead of a cyclobutyl ring.

    Methyl 2-amino-3-(1H-indol-3-yl)propanoate: Contains an indole ring, making it structurally different but functionally similar.

Uniqueness

Methyl 2-amino-3-(1-methylcyclobutyl)propanoate is unique due to its cyclobutyl ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable subject for further research.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 2-amino-3-(1-methylcyclobutyl)propanoate

InChI

InChI=1S/C9H17NO2/c1-9(4-3-5-9)6-7(10)8(11)12-2/h7H,3-6,10H2,1-2H3

InChI Key

PSWIWLGPAICLLK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)CC(C(=O)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.